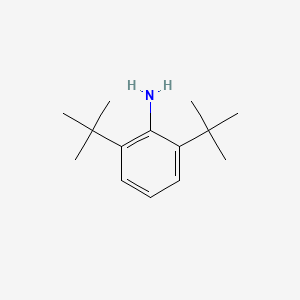

2,6-Di-tert-butylaniline

説明

2,6-Di-tert-butylaniline is an organic compound characterized by the presence of two tert-butyl groups attached to the 2 and 6 positions of an aniline (benzeneamine) ring. This structural feature imparts unique steric and electronic properties to the molecule, making it an important precursor and intermediate in various organic synthesis reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylaniline can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a catalyst to improve yield and selectivity. For example, a phosphotungstic acid (DTP)/HZSM-5 catalyst can be employed for the alkylation of aniline with methyl tert-butyl ether. This method enhances the selectivity of the desired product and reduces production costs .

化学反応の分析

Types of Reactions: 2,6-Di-tert-butylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

2,6-Di-tert-butylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, particularly in benzyne chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Industry: It is employed in the production of dyes, pigments, and polymers.

作用機序

The mechanism of action of 2,6-Di-tert-butylaniline involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound towards its targets. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interaction .

類似化合物との比較

- 2,5-Di-tert-butylaniline

- 2,4,6-Tri-tert-butylaniline

- 2-tert-butylaniline

- 4-tert-butylaniline

Comparison: 2,6-Di-tert-butylaniline is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic properties. This makes it more suitable for certain reactions and applications compared to its analogs. For instance, 2,4,6-Tri-tert-butylaniline has an additional tert-butyl group, which can further increase steric hindrance and affect reactivity .

生物活性

2,6-Di-tert-butylaniline (2,6-DTBA) is an organic compound characterized by two bulky tert-butyl groups attached to the aniline structure. Its molecular formula is C₁₄H₂₃N. The unique steric and electronic properties imparted by these tert-butyl groups make 2,6-DTBA a subject of interest in various fields, particularly in biological and chemical research. This article provides a comprehensive overview of the biological activity of 2,6-DTBA, including its interactions with biological targets, potential applications, and relevant research findings.

The presence of two tert-butyl groups at the 2 and 6 positions creates significant steric hindrance around the amine group. This configuration affects the compound's reactivity and binding affinity with various biological molecules, making it a valuable intermediate in organic synthesis and a candidate for enzyme inhibition studies .

Interaction with Enzymes

Research indicates that 2,6-DTBA interacts with several molecular targets, including enzymes and receptors. The steric hindrance from the tert-butyl groups modulates these interactions, which can influence specific biochemical pathways. For instance, studies have shown that 2,6-DTBA can act as an inhibitor for certain enzymes due to its structural properties that affect binding dynamics .

Table 1: Summary of Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Enzymes | Inhibition of enzyme activity | |

| Receptors | Modulation of receptor binding | |

| Protein-Ligand | Interaction studies |

Case Studies

Several studies have explored the biological implications of 2,6-DTBA:

- Enzyme Inhibition Studies : A study demonstrated that 2,6-DTBA effectively inhibits specific enzymes involved in metabolic pathways. The mechanism was attributed to the steric hindrance preventing substrate access to the active site.

- Receptor Binding Dynamics : Research on receptor-ligand interactions indicated that 2,6-DTBA's bulky groups influence its binding affinity compared to other aniline derivatives. This has implications for drug design where specificity is crucial .

- Calorimetry Experiments : Dynamic calorimetry experiments revealed insights into the thermodynamics of binding interactions involving 2,6-DTBA. These studies help elucidate the energy changes during enzyme-substrate interactions .

Synthesis and Applications

2,6-DTBA can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of strong bases like sodium hydride or potassium tert-butoxide. This method allows for controlled reactivity and regioselectivity, which are advantageous in organic synthesis.

Table 2: Synthesis Conditions

| Synthesis Method | Conditions |

|---|---|

| Alkylation with tert-butyl chloride | Reflux in inert solvents (e.g., toluene) |

特性

IUPAC Name |

2,6-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSUJIUTUGMZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285591 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-83-3 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。